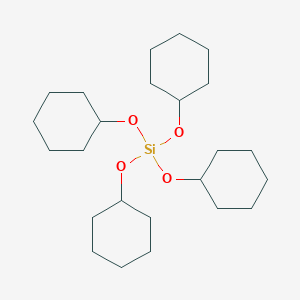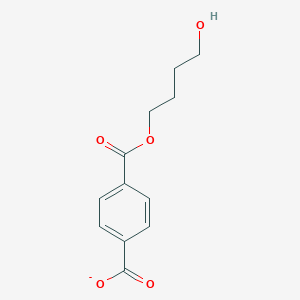
1,4-苯二甲酸单(4-羟丁基)酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as mono(4-hydroxybutyl) terephthalate, is a chemical compound with the molecular formula C12H14O5. It is a derivative of terephthalic acid and is used in various industrial and scientific applications. This compound is known for its role in the production of poly(butylene terephthalate), a thermoplastic engineering polymer, and its potential use in the biodegradation of aliphatic-aromatic copolyesters .
科学研究应用
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester has several scientific research applications, including:
Polymer Synthesis: It is used in the production of poly(butylene terephthalate), a thermoplastic engineering polymer with applications in automotive, electronics, and packaging industries.
Biodegradation Studies: The compound is studied for its potential in the biodegradation of aliphatic-aromatic copolyesters, contributing to the development of environmentally friendly materials.
Drug Delivery Systems: Its unique properties make it suitable for use in drug delivery systems, where it can be used to modify the surface properties of drug carriers.
Surface Modification: It is used in surface modification techniques to enhance the properties of materials, such as improving hydrophilicity or adhesion
作用机制
Target of Action
The primary target of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, also known as Mono (4-hydroxybutyl) Terephthalate, is the production of poly (butylene terephthalate) . This compound is a thermoplastic engineering polymer .
Mode of Action
The compound interacts with its targets by serving as a monomer in the production of poly (butylene terephthalate). The resulting changes include the formation of a polymer that has applications in various industries due to its desirable properties such as high strength, electrical insulation, and chemical resistance .
Biochemical Pathways
The compound affects the biochemical pathway involved in the production of poly (butylene terephthalate). The downstream effects of this pathway include the creation of a versatile material used in manufacturing sectors such as automotive, electrical, and consumer goods .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the synthesis of poly (butylene terephthalate). This polymer has a wide range of applications due to its excellent mechanical and electrical properties .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature should be dry and at room temperature to maintain its stability . Furthermore, the compound’s efficacy in producing poly (butylene terephthalate) may be influenced by factors such as temperature and pressure during the polymerization process.
生化分析
Biochemical Properties
The role of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester in biochemical reactions is primarily associated with the production of poly(butylene terephthalate), a thermoplastic engineering polymer . It can also be used for the biodegradation of aliphatic-aromatic copolyesters
Molecular Mechanism
It is likely to exert its effects at the molecular level through its involvement in the synthesis of poly(butylene terephthalate) and the biodegradation of aliphatic-aromatic copolyesters .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be synthesized through the esterification of terephthalic acid with 4-hydroxybutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
化学反应分析
Types of Reactions
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester undergoes various chemical reactions, including:
Esterification: The formation of the ester from terephthalic acid and 4-hydroxybutanol.
Hydrolysis: The ester can be hydrolyzed back to terephthalic acid and 4-hydroxybutanol under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions, removal of water.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Esterification: 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester.
Hydrolysis: Terephthalic acid and 4-hydroxybutanol.
相似化合物的比较
1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester can be compared with other similar compounds, such as:
Phthalic acid: 1,2-Benzenedicarboxylic acid, used in the production of plasticizers and resins.
Isophthalic acid: 1,3-Benzenedicarboxylic acid, used in the production of high-performance polymers and resins.
Terephthalic acid: 1,4-Benzenedicarboxylic acid, used in the production of poly(ethylene terephthalate) and poly(butylene terephthalate).
The uniqueness of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester lies in its specific application in the production of poly(butylene terephthalate) and its potential for biodegradation studies, which distinguishes it from other benzenedicarboxylic acid derivatives .
属性
IUPAC Name |
4-(4-hydroxybutoxycarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBMQTZOKFYGNH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13O5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622185 |
Source


|
| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63317-89-5 |
Source


|
| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
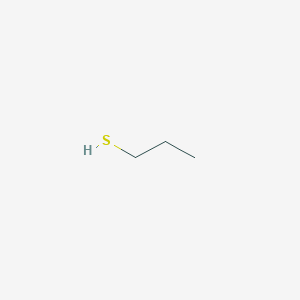
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
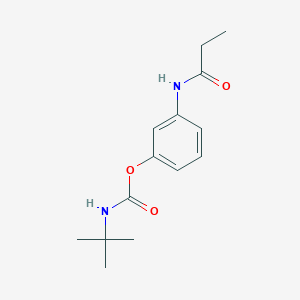
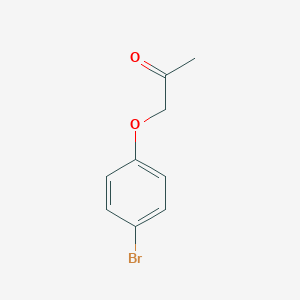
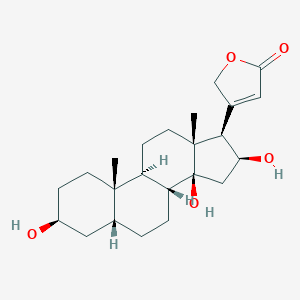
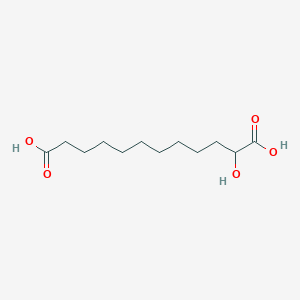
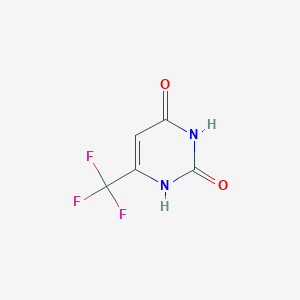
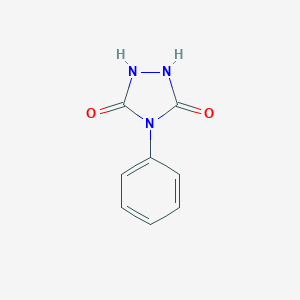
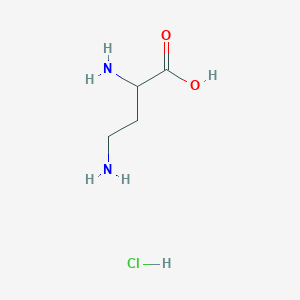
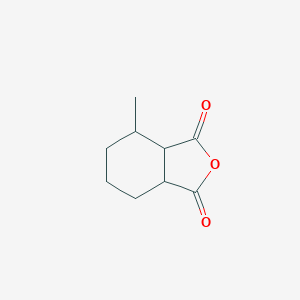
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)
